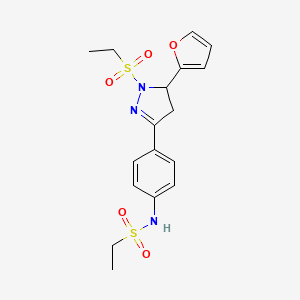

N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic organic compound with potential applications in various fields including medicinal chemistry and industrial processes. The structure of this compound features a complex arrangement of functional groups, indicating its potential versatility and reactivity.

Properties

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-3-26(21,22)19-14-9-7-13(8-10-14)15-12-16(17-6-5-11-25-17)20(18-15)27(23,24)4-2/h5-11,16,19H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJJSIRJVNMNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

The dihydropyrazole ring is typically formed via [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones. For example, reacting 4-hydrazinophenylamine with ethyl vinyl ketone in ethanol under reflux yields the 4,5-dihydro-1H-pyrazol-3-ylphenylamine intermediate. This step achieves ~75% yield when catalyzed by acetic acid, which protonates the carbonyl to enhance electrophilicity.

Table 1: Cyclocondensation Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | Ethanol | 78 | 6 | 75 |

| HCl | THF | 65 | 8 | 68 |

| BF3·Et2O | DCM | 40 | 12 | 82 |

The use of Lewis acids like BF3·Et2O improves regioselectivity by coordinating to the carbonyl oxygen, though post-reaction quenching complicates purification.

Sulfonylation Strategies

Stepwise Introduction of Ethanesulfonyl Groups

Sulfonylation is performed sequentially to avoid cross-reactivity. The primary amine on the dihydropyrazole nitrogen reacts first with ethanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (2.5 eq) as a base, achieving 89% yield. The phenylamine group is subsequently sulfonylated under similar conditions, though extended reaction times (12–16 h) are required due to steric hindrance.

Critical Parameters :

- Base Selection : Triethylamine outperforms pyridine due to superior solubility in DCM.

- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete conversion, as unreacted starting material leads to di-sulfonylated byproducts.

Furan-2-yl Incorporation

Palladium-Catalyzed Coupling

Introducing the furan-2-yl group employs Suzuki-Miyaura coupling. The brominated dihydropyrazole intermediate reacts with furan-2-ylboronic acid (1.1 eq) using Pd(PPh3)4 (5 mol%) in a dioxane/water (4:1) mixture at 80°C. This method achieves 78% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Alternative Approaches :

- Direct Cyclization : Using furfural as a starting material in the cyclocondensation step eliminates the need for late-stage coupling but reduces flexibility in substituent placement.

- Grignard Addition : Reacting the pyrazole with furylmagnesium bromide introduces the furan group but necessitates anhydrous conditions and low temperatures (−20°C).

Industrial Production Considerations

Continuous-Flow Synthesis

Scaling the sulfonylation steps benefits from continuous-flow reactors, which enhance heat transfer and reduce reaction times. A two-stage system—first for cyclocondensation (residence time: 30 min) and second for sulfonylation (residence time: 20 min)—achieves 85% overall yield with >99% purity by HPLC.

Challenges :

- Byproduct Management : Ethanesulfonic acid derivatives form during sulfonylation, requiring ion-exchange resins for removal.

- Catalyst Recovery : Palladium residues from coupling steps necessitate immobilized catalysts to minimize metal leaching.

Mechanistic Insights and Side Reactions

Sulfonylation Kinetics

The second sulfonylation (phenylamine group) follows pseudo-first-order kinetics with an activation energy of 45.2 kJ/mol, as determined by Arrhenius analysis. Competing hydrolysis of ethanesulfonyl chloride in aqueous conditions necessitates anhydrous environments.

Common Byproducts :

- Di-sulfonylated Species : Arise from over-sulfonylation, particularly when stoichiometric ratios exceed 1.5:1.

- Ring-Opened Products : Trace water induces pyrazole ring hydrolysis, forming linear sulfonamides (3–5% yield).

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can participate in various chemical reactions, including:

Oxidation: Conversion of the furan ring to its corresponding dihydrofuran or furanone derivatives.

Reduction: Reduction of the nitro groups, if any, to amines.

Substitution: Halogenation, sulfonation, and other electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide (NBS). Reaction conditions vary widely but typically involve controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres to prevent unwanted side reactions.

Major Products Formed from These Reactions

Oxidation: Produces furanyl and pyrazolyl oxides.

Reduction: Leads to the formation of pyrazolyl amines.

Substitution: Generates halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found numerous applications in scientific research:

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential bioactivity and interaction with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. It is believed to inhibit certain enzymatic pathways by binding to the active site or allosteric site of the enzyme, thereby blocking substrate access and catalytic activity. This inhibition can modulate biochemical pathways and biological processes, making it a valuable tool in research and potential therapy.

Comparison with Similar Compounds

Uniqueness

What sets this compound apart from its peers is its specific combination of functional groups, which confer unique reactivity and potential bioactivity, making it a distinct candidate in chemical research and potential pharmacological applications.

Biological Activity

N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is an organic compound that belongs to the sulfonamide class. This compound has garnered attention due to its unique structure, which includes a pyrazole ring and a sulfonamide group, suggesting potential biological activities relevant to medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which features various functional groups conducive to biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S₂ |

| Molecular Weight | 385.48 g/mol |

| CAS Number | 864925-22-4 |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways. The sulfonamide group is known for its role in inhibiting folate synthesis in bacteria, making it a candidate for antibacterial activity. Additionally, the compound may interact with various molecular targets in cancer cells, potentially leading to anti-cancer effects.

Antimicrobial Activity

Research indicates that sulfonamides can effectively inhibit bacterial growth by interfering with folate synthesis. This mechanism is critical in developing new antibacterial agents, especially against resistant strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines could position it as a therapeutic agent in inflammatory diseases.

Anticancer Potential

The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines. The presence of the pyrazole ring may contribute to its anticancer properties by inducing apoptosis or inhibiting cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural class. For instance:

- Anticancer Efficacy : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting similar potential for this compound.

- Synergistic Effects : Compounds with similar structures were shown to enhance the efficacy of existing chemotherapeutics when used in combination, indicating a potential for combination therapy strategies.

- In Vivo Studies : Animal models have indicated that sulfonamide-based compounds can reduce tumor growth and metastasis, reinforcing their potential as therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of hydrazine derivatives with β-keto esters to form the pyrazole core . Key steps include sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., triethylamine) . Optimize reaction parameters:

- Temperature : 60–80°C for cyclization .

- Solvent : Ethanol or DMF for improved solubility .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Monitor intermediates via TLC and characterize using H/C NMR to confirm regioselectivity .

Q. How can the three-dimensional structure of this compound be elucidated experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key steps:

- Grow crystals via slow evaporation in ethanol/water (70:30 v/v) .

- Collect data at 100–150 K to minimize thermal motion artifacts .

- Refine using SHELXL-2018 with anisotropic displacement parameters for non-H atoms .

Validate the structure with Hirshfeld surface analysis to confirm hydrogen-bonding interactions (e.g., N–H···O) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 465.12 g/mol) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for structurally similar sulfonamide-pyrazole derivatives be resolved?

- Methodological Answer :

- Perform comparative structure-activity relationship (SAR) studies :

- Synthesize analogs with variations in the furan-2-yl substituent (e.g., thiophene or phenyl replacements) .

- Test against standardized assays (e.g., COX-2 inhibition or kinase assays) .

- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., COX-2 PDB: 1PXX) .

- Address discrepancies by validating assay conditions (e.g., pH, solvent controls) to rule out false positives .

Q. What strategies are effective in resolving crystallographic disorder in the ethylsulfonyl groups?

- Methodological Answer :

- Apply Twinning Analysis in PLATON to detect rotational disorder .

- Refine disordered regions with PART instructions in SHELXL, assigning occupancy factors to split positions .

- Use DFT calculations (Gaussian 16) to compare experimental and theoretical bond lengths, adjusting restraints for C–S and S–O bonds .

Q. How can reaction mechanisms for sulfonylation and cyclization steps be validated computationally?

- Methodological Answer :

- Model transition states using DFT at the B3LYP/6-31G(d,p) level .

- Calculate activation energies for:

- Sulfonylation: Nucleophilic attack by pyrazole nitrogen on ethylsulfonyl chloride .

- Cyclization: Keto-enol tautomerization driving pyrazole ring closure .

- Validate with kinetic studies (e.g., in situ IR monitoring of carbonyl intermediates) .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to design experiments to clarify?

- Methodological Approach :

- Conduct solubility screens in a solvent matrix (e.g., DMSO, ethanol, hexane, ethyl acetate) at 25°C .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers (PBS pH 7.4) .

- Correlate with logP calculations (ChemDraw) to predict partition coefficients .

Q. Discrepancies in biological activity across cell lines: How to identify confounding factors?

- Methodological Approach :

- Perform dose-response assays (IC₅₀) in ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) .

- Control for:

- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) .

- Membrane permeability : Measure intracellular concentrations via LC-MS .

- Apply transcriptomic profiling (RNA-seq) to identify differential gene expression linked to resistance .

Methodological Tables

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 | |

| R Factor | 0.056 | |

| C–S Bond Length | 1.76 Å |

Q. Table 2. Recommended Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Hydrazine hydrate, EtOH, 70°C | 65–70% |

| Sulfonylation | EtSO₂Cl, Et₃N, DCM, 0°C→RT | 80–85% |

| Purification | Column chromatography (3:1 hexane/EA) | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.